molecular formula C7H4FIN2 B13037089 4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine

4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13037089
M. Wt: 262.02 g/mol
InChI Key: HQGJGGFBGLPWFF-UHFFFAOYSA-N
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Description

4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features both fluorine and iodine substituents on a pyrrolo[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine typically involves the halogenation of a pyrrolo[2,3-c]pyridine precursor. One common method is the direct iodination and fluorination of the pyrrolo[2,3-c]pyridine ring. The reaction conditions often include the use of iodine and a fluorinating agent under controlled temperature and solvent conditions .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
  • 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
  • 5-iodo-1H-pyrrolo[2,3-b]pyridine

Uniqueness

4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both fluorine and iodine atoms can enhance its reactivity and binding interactions compared to similar compounds .

Properties

Molecular Formula

C7H4FIN2

Molecular Weight

262.02 g/mol

IUPAC Name

4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H4FIN2/c8-5-2-10-3-6-4(5)1-7(9)11-6/h1-3,11H

InChI Key

HQGJGGFBGLPWFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=CN=CC(=C21)F)I

Origin of Product

United States

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